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)ruthenium(II)

Cat. No.: B106754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the properties, synthesis, and catalytic

applications of Dihydridotetrakis(triphenylphosphine)ruthenium(II), CAS number 19529-00-1.

This organometallic complex is a versatile and efficient catalyst for a variety of organic

transformations, including hydrogenation, dehydrogenation, isomerization, and carbon-carbon

bond-forming reactions. This document consolidates key chemical and physical data, details

experimental protocols for its synthesis and catalytic use, and illustrates relevant catalytic cycles

through diagrams. The information presented is intended to serve as a valuable resource for

researchers in organic synthesis, catalysis, and drug development.

Chemical and Physical Properties
Dihydridotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula C₇₂H₆₂P₄Ru, is

an ochre to yellow, lustrous powder.[1][2] It is known for its catalytic activity in a wide range of

organic reactions.[1] Key physical and chemical properties are summarized in the table below.
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Property Value References

CAS Number 19529-00-1 [2]

Molecular Formula C₇₂H₆₂P₄Ru [2]

Molecular Weight 1152.25 g/mol [2]

Appearance
Off-white to ochre/lustrous

powder
[1][2]

Melting Point 181-183 °C (decomposes)

Solubility
Slightly soluble in benzene and

toluene.

Stability

Air-sensitive. Should be stored

under an inert atmosphere (e.g.,

argon or nitrogen) at 2-8 °C.

Spectroscopic Data:
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Technique Data References

¹H NMR

Hydride signals appear in the

upfield region, typically as a

triplet of doublets. For a related

complex, Ru(H)₂(CO)(PPh₃)₃,

hydride resonances were

observed at δ -4.59 (JPH = 27

Hz, JHH = 6.5 Hz) and δ -14.32

(JPH = 23 Hz, JHH = 6.5 Hz).

[3]

³¹P{¹H} NMR

The signal for the phosphine

ligands can vary depending on

the specific complex and

solvent. For [RuCl₂(PPh₃)₃], a

signal at δ 42.1 ppm was

observed in the solid state, while

in solution, a signal at δ 30.6

ppm was recorded. For a related

dihydrido complex, a singlet at δ

58 ppm was observed.

[3][4]

Infrared (IR)

The Ru-H stretching frequency

is a characteristic feature. For a

related osmium hydride

complex, a νOsH absorption

appeared as a shoulder at 1949

cm⁻¹.

[5]

Synthesis and Handling
Experimental Protocol: Synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II)

A common and convenient synthesis involves the reduction of a ruthenium(III) precursor in the

presence of triphenylphosphine.

Materials:

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
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Triphenylphosphine (PPh₃)

Ethanol

Sodium borohydride (NaBH₄) or a similar reducing agent

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve

Ruthenium(III) chloride hydrate and an excess of triphenylphosphine (typically 4-5 equivalents) in

ethanol under an inert atmosphere.

Heat the mixture to reflux with stirring. The color of the solution will typically change, indicating

the formation of an intermediate complex.

After a period of reflux, cool the solution to room temperature.

Slowly add a reducing agent, such as sodium borohydride, to the reaction mixture. The dihydrido

complex will precipitate from the solution.

Collect the solid product by filtration under an inert atmosphere, wash with ethanol and then a

non-polar solvent like hexane to remove any unreacted triphenylphosphine.

Dry the product under vacuum.

Handling and Storage: Dihydridotetrakis(triphenylphosphine)ruthenium(II) is air-sensitive and

should be handled and stored under an inert atmosphere. It is recommended to store the

compound in a glovebox or a sealed vial under argon or nitrogen at 2-8 °C.

Catalytic Applications and Mechanisms
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a versatile catalyst for numerous organic

transformations. Its catalytic activity stems from its ability to undergo oxidative addition and

reductive elimination, and to coordinate with a variety of substrates.

Dehydrogenation of Alcohols
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This complex is an effective catalyst for the acceptorless dehydrogenation of alcohols to aldehydes

and ketones, with the liberation of hydrogen gas. This process is of great interest for green

chemistry applications.

Catalytic Cycle for Alcohol Dehydrogenation:

The proposed mechanism involves the initial coordination of the alcohol to the ruthenium center,

followed by β-hydride elimination to form a ruthenium hydride species and the corresponding

carbonyl compound. The catalytic cycle is then regenerated by the reductive elimination of

dihydrogen.

RuH₂(PPh₃)₄

RuH₂(PPh₃)₃(ROH)
-PPh₃
+ROH

H₂
Reductive Elimination

RuH₃(PPh₃)₃(OR)

Oxidative Addition

RuH₂(PPh₃)₃(R'CHO)

β-Hydride Elimination

-R'CHO
+PPh₃ R'CHO

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the dehydrogenation of an alcohol.

Experimental Protocol: Dehydrogenation of a Secondary Alcohol

Materials:

Dihydridotetrakis(triphenylphosphine)ruthenium(II) (catalyst)

Secondary alcohol (e.g., 2-octanol)

High-boiling, inert solvent (e.g., toluene or mesitylene)

Inert atmosphere (Argon or Nitrogen)

Procedure:
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In a Schlenk flask, add the secondary alcohol and the solvent.

Add a catalytic amount of Dihydridotetrakis(triphenylphosphine)ruthenium(II) (typically 0.1-1

mol%).

Heat the reaction mixture to reflux under an inert atmosphere.

Monitor the progress of the reaction by TLC or GC-MS.

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Purify the product ketone by column chromatography on silica gel.

Hydrogenation of Alkenes
The complex is also a highly active catalyst for the homogeneous hydrogenation of alkenes to

alkanes.[6] The reaction typically proceeds under mild conditions of temperature and pressure.

Experimental Workflow for Alkene Hydrogenation:
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Start

Reaction Setup:
- Alkene

- Solvent (e.g., Toluene)
- RuH₂(PPh₃)₄ catalyst

Pressurize with H₂

Heat to desired temperature

Monitor reaction progress
(TLC, GC-MS)

Work-up:
- Cool to RT

- Vent H₂

- Remove solvent

Reaction Complete

Purification:
Column Chromatography

End: Purified Alkane
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Caption: General experimental workflow for alkene hydrogenation.

Michael Addition
Dihydridotetrakis(triphenylphosphine)ruthenium(II) catalyzes the Michael addition of active

methylene compounds to α,β-unsaturated carbonyl compounds.[7] This reaction is a powerful tool
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for carbon-carbon bond formation.

Experimental Protocol: Michael Addition

Materials:

Dihydridotetrakis(triphenylphosphine)ruthenium(II) (catalyst)

Active methylene compound (e.g., diethyl malonate)

α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone)

Acetonitrile (solvent)

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a Schlenk flask, dissolve the active methylene compound, the α,β-unsaturated carbonyl

compound, and a catalytic amount of Dihydridotetrakis(triphenylphosphine)ruthenium(II) in
acetonitrile under an inert atmosphere.

Stir the reaction mixture at room temperature or with gentle heating.

Monitor the reaction by TLC or GC-MS.

Upon completion, remove the solvent under reduced pressure.

Purify the product by column chromatography on silica gel.

Other Catalytic Applications
This versatile catalyst is also employed in:

Isomerization of alkynes: It can facilitate the rearrangement of triple bonds.[1]

Knoevenagel condensation: This involves the reaction of aldehydes or ketones with active

methylene compounds.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b106754?utm_src=pdf-body
https://www.benchchem.com/product/b106754?utm_src=pdf-body
https://www.lookchem.com/casno19529-00-1.html
https://www.lookchem.com/casno19529-00-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydration of nitriles: This process converts nitriles into amides or carboxylic acids.[1]

Conjugate additions: It promotes the 1,4-addition of nucleophiles to α,β-unsaturated systems.[1]

Safety Information
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is an air-sensitive and potentially hazardous

chemical. Appropriate safety precautions should be taken during its handling and use. Consult the

Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a highly valuable catalyst for a broad

range of organic transformations. Its efficiency, coupled with its versatility, makes it a powerful tool

for researchers in academia and industry. This guide provides a foundational understanding of its

properties and applications, and it is hoped that the detailed protocols will facilitate its use in the

synthesis of novel molecules and the development of new synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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